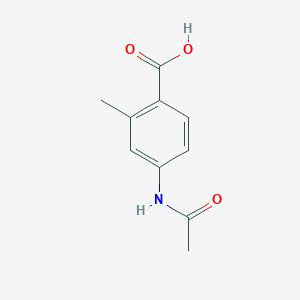

4-Acetamido-2-methylbenzoic acid

Cat. No. B017590

Key on ui cas rn:

103204-69-9

M. Wt: 193.2 g/mol

InChI Key: AQPDTYYKDYMCTH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05166315

Procedure details

4-Acetylamino-2-methylbenzoic acid (Peltier) is converted into the 5-nitro compound by treatment with cold fuming nitric acid. The reaction mix was poured into crushed ice and the solid product collected by filtration and purified by recrystallization from DMF/water or by silica chromatography. The acetamide is removed by alkaline hydrolysis with 1-10% NaOH solution in 90% ethanol. The reaction mixture was added to excess dilute HCl and the solvent evaporated. The crude acid is esterified with satd. methanolic HCl at room temperature for several days. After removal of solvent the product is partitioned between ethyl acetate and satd. sodium bicarbonate. After washing with water the organic phase is evaporated and the residue purified by silica chromatography. The nitro group is reduced to the amino using hydrogen and palladium on carbon in ethanol or DMF. After filtration through celite and evaporation, the crude diamine is converted to the methyl 2-amino-6-methylbenzimidazole-5-carboxylate using cyanogen bromide in methanol at reflux. The mixture is cooled and poured into satd. aq. sodium bicarbonate and the solid product filtered and purified by recrystallization. The exocyclic amino group is acylated by refluxing with phthaloyl dichloride in pyridine followed by reaction of the diazepine with pyrazole in refluxing acetonitrile according to the method of Katritzky. The compound is reacted with either bromine or N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin either neat or in carbon tetrachloride or chloroform or 1,1,1-trichloroethane with the aid of a high intensity sun lamp and/or benzoyl peroxide, to provide the benzylic bromide. It is possible to acylate the diazepine further with isobutryl chloride in pyridine to produce a triply acylated benzimidazole species. This is normally done prior to the bromination.

[Compound]

Name

5-nitro

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[C:1](N[C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[C:7](C)[CH:6]=1)(=O)C.[N+]([O-])(O)=[O:16].BrBr.BrN1[C:26](=[O:27])[CH2:25][CH2:24][C:23]1=O.BrN1[C:36](C)([CH3:37])[C:34](=O)N(Br)C1=O.[C:40]([Cl:44])(Cl)([Cl:42])[Cl:41]>C(Cl)(Cl)Cl.C(#N)C>[Cl:41][C:40]([Cl:44])([Cl:42])[CH3:1].[C:26]([O:27][O:11][C:9](=[O:10])[C:8]1[CH:7]=[CH:6][CH:5]=[CH:13][CH:12]=1)(=[O:16])[C:25]1[CH:37]=[CH:36][CH:34]=[CH:23][CH:24]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)NC1=CC(=C(C(=O)O)C=C1)C

|

Step Three

[Compound]

|

Name

|

5-nitro

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrN1C(CCC1=O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrN1C(=O)N(C(=O)C1(C)C)Br

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)(Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mix

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was poured

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

into crushed ice

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solid product collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified by recrystallization from DMF/water or by silica chromatography

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The acetamide is removed by alkaline hydrolysis with 1-10% NaOH solution in 90% ethanol

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture was added to excess dilute HCl

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent evaporated

|

WAIT

|

Type

|

WAIT

|

|

Details

|

methanolic HCl at room temperature for several days

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After removal of solvent the product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is partitioned between ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

After washing with water the organic phase

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue purified by silica chromatography

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

through celite and evaporation

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

poured into satd

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

aq. sodium bicarbonate and the solid product filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified by recrystallization

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by refluxing with phthaloyl dichloride in pyridine

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

followed by reaction of the diazepine with pyrazole

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC(C)(Cl)Cl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05166315

Procedure details

4-Acetylamino-2-methylbenzoic acid (Peltier) is converted into the 5-nitro compound by treatment with cold fuming nitric acid. The reaction mix was poured into crushed ice and the solid product collected by filtration and purified by recrystallization from DMF/water or by silica chromatography. The acetamide is removed by alkaline hydrolysis with 1-10% NaOH solution in 90% ethanol. The reaction mixture was added to excess dilute HCl and the solvent evaporated. The crude acid is esterified with satd. methanolic HCl at room temperature for several days. After removal of solvent the product is partitioned between ethyl acetate and satd. sodium bicarbonate. After washing with water the organic phase is evaporated and the residue purified by silica chromatography. The nitro group is reduced to the amino using hydrogen and palladium on carbon in ethanol or DMF. After filtration through celite and evaporation, the crude diamine is converted to the methyl 2-amino-6-methylbenzimidazole-5-carboxylate using cyanogen bromide in methanol at reflux. The mixture is cooled and poured into satd. aq. sodium bicarbonate and the solid product filtered and purified by recrystallization. The exocyclic amino group is acylated by refluxing with phthaloyl dichloride in pyridine followed by reaction of the diazepine with pyrazole in refluxing acetonitrile according to the method of Katritzky. The compound is reacted with either bromine or N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin either neat or in carbon tetrachloride or chloroform or 1,1,1-trichloroethane with the aid of a high intensity sun lamp and/or benzoyl peroxide, to provide the benzylic bromide. It is possible to acylate the diazepine further with isobutryl chloride in pyridine to produce a triply acylated benzimidazole species. This is normally done prior to the bromination.

[Compound]

Name

5-nitro

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[C:1](N[C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[C:7](C)[CH:6]=1)(=O)C.[N+]([O-])(O)=[O:16].BrBr.BrN1[C:26](=[O:27])[CH2:25][CH2:24][C:23]1=O.BrN1[C:36](C)([CH3:37])[C:34](=O)N(Br)C1=O.[C:40]([Cl:44])(Cl)([Cl:42])[Cl:41]>C(Cl)(Cl)Cl.C(#N)C>[Cl:41][C:40]([Cl:44])([Cl:42])[CH3:1].[C:26]([O:27][O:11][C:9](=[O:10])[C:8]1[CH:7]=[CH:6][CH:5]=[CH:13][CH:12]=1)(=[O:16])[C:25]1[CH:37]=[CH:36][CH:34]=[CH:23][CH:24]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)NC1=CC(=C(C(=O)O)C=C1)C

|

Step Three

[Compound]

|

Name

|

5-nitro

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrN1C(CCC1=O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrN1C(=O)N(C(=O)C1(C)C)Br

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)(Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mix

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was poured

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

into crushed ice

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solid product collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified by recrystallization from DMF/water or by silica chromatography

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The acetamide is removed by alkaline hydrolysis with 1-10% NaOH solution in 90% ethanol

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture was added to excess dilute HCl

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent evaporated

|

WAIT

|

Type

|

WAIT

|

|

Details

|

methanolic HCl at room temperature for several days

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After removal of solvent the product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is partitioned between ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

After washing with water the organic phase

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue purified by silica chromatography

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

through celite and evaporation

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

poured into satd

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

aq. sodium bicarbonate and the solid product filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified by recrystallization

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by refluxing with phthaloyl dichloride in pyridine

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

followed by reaction of the diazepine with pyrazole

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC(C)(Cl)Cl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05166315

Procedure details

4-Acetylamino-2-methylbenzoic acid (Peltier) is converted into the 5-nitro compound by treatment with cold fuming nitric acid. The reaction mix was poured into crushed ice and the solid product collected by filtration and purified by recrystallization from DMF/water or by silica chromatography. The acetamide is removed by alkaline hydrolysis with 1-10% NaOH solution in 90% ethanol. The reaction mixture was added to excess dilute HCl and the solvent evaporated. The crude acid is esterified with satd. methanolic HCl at room temperature for several days. After removal of solvent the product is partitioned between ethyl acetate and satd. sodium bicarbonate. After washing with water the organic phase is evaporated and the residue purified by silica chromatography. The nitro group is reduced to the amino using hydrogen and palladium on carbon in ethanol or DMF. After filtration through celite and evaporation, the crude diamine is converted to the methyl 2-amino-6-methylbenzimidazole-5-carboxylate using cyanogen bromide in methanol at reflux. The mixture is cooled and poured into satd. aq. sodium bicarbonate and the solid product filtered and purified by recrystallization. The exocyclic amino group is acylated by refluxing with phthaloyl dichloride in pyridine followed by reaction of the diazepine with pyrazole in refluxing acetonitrile according to the method of Katritzky. The compound is reacted with either bromine or N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin either neat or in carbon tetrachloride or chloroform or 1,1,1-trichloroethane with the aid of a high intensity sun lamp and/or benzoyl peroxide, to provide the benzylic bromide. It is possible to acylate the diazepine further with isobutryl chloride in pyridine to produce a triply acylated benzimidazole species. This is normally done prior to the bromination.

[Compound]

Name

5-nitro

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[C:1](N[C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[C:7](C)[CH:6]=1)(=O)C.[N+]([O-])(O)=[O:16].BrBr.BrN1[C:26](=[O:27])[CH2:25][CH2:24][C:23]1=O.BrN1[C:36](C)([CH3:37])[C:34](=O)N(Br)C1=O.[C:40]([Cl:44])(Cl)([Cl:42])[Cl:41]>C(Cl)(Cl)Cl.C(#N)C>[Cl:41][C:40]([Cl:44])([Cl:42])[CH3:1].[C:26]([O:27][O:11][C:9](=[O:10])[C:8]1[CH:7]=[CH:6][CH:5]=[CH:13][CH:12]=1)(=[O:16])[C:25]1[CH:37]=[CH:36][CH:34]=[CH:23][CH:24]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)NC1=CC(=C(C(=O)O)C=C1)C

|

Step Three

[Compound]

|

Name

|

5-nitro

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrN1C(CCC1=O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrN1C(=O)N(C(=O)C1(C)C)Br

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)(Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mix

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was poured

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

into crushed ice

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solid product collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified by recrystallization from DMF/water or by silica chromatography

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The acetamide is removed by alkaline hydrolysis with 1-10% NaOH solution in 90% ethanol

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture was added to excess dilute HCl

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent evaporated

|

WAIT

|

Type

|

WAIT

|

|

Details

|

methanolic HCl at room temperature for several days

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After removal of solvent the product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is partitioned between ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

After washing with water the organic phase

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue purified by silica chromatography

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

through celite and evaporation

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

poured into satd

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

aq. sodium bicarbonate and the solid product filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified by recrystallization

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by refluxing with phthaloyl dichloride in pyridine

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

followed by reaction of the diazepine with pyrazole

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC(C)(Cl)Cl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |